This compound is relevant in the field of Chemistry, specifically in Organic Synthesis and Pharmaceutical Chemistry .
This compound is used in the synthesis of various pharmaceuticals . It’s also used in research for the preparation of optically active forms via optical resolutions .
One method involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase . This reaction yields “2-Amino-3-hydroxy-3-phenylpropanoic acid”, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form . Another method involves optical resolution by preferential crystallization .
The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .
Pharmaceutical Research
This compound has shown analgesic activity in mice when the mice were pretreated with pargyline.
Chemical Synthesis
This compound is used in the enantioselective synthesis of cyclic pentapeptides.
The compound was successfully used in the synthesis of cyclic pentapeptides.
This compound is used in the preparation of optically active forms via optical resolutions.
The compound was successfully used in the preparation of optically active forms.
DL-3-Phenylserine hydrate is a derivative of the amino acid serine, characterized by the presence of a phenyl group at the third carbon position. Its chemical formula is C₉H₁₃N₁O₄, and it is recognized for its role in various biochemical processes. The compound exists as a white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications. DL-3-Phenylserine hydrate is often studied for its potential neuroprotective properties and its role as a building block in peptide synthesis .
Research indicates that DL-3-Phenylserine hydrate exhibits several biological activities:
DL-3-Phenylserine hydrate has various applications across multiple fields:
Studies on DL-3-Phenylserine hydrate have focused on its interactions with other biomolecules:
These studies highlight the importance of DL-3-Phenylserine in understanding biological mechanisms and developing therapeutic strategies .
Several compounds share structural or functional similarities with DL-3-Phenylserine hydrate. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Phenylserine | C9H11NO3 | Naturally occurring; involved in protein synthesis. |
D-Phenylserine | C9H11NO3 | Enantiomer of L-form; less studied biologically. |
3,4-Dihydroxyphenylserine | C9H11NO4 | Contains hydroxyl groups; potential antioxidant. |
Phenylethylamine | C8H11N | Affects mood and cognition; structurally related. |
DL-3-Phenylserine hydrate is unique due to its specific hydration state and its balance between hydrophilicity and lipophilicity, which affects its solubility and biological activity compared to these similar compounds .
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁NO₃·H₂O | |
Molecular Weight | 199.20 g/mol | |
CAS Number | 207605-47-8 | |
Melting Point | 186°C (dec.) | |
Solubility | Water, polar organic solvents |
This compound serves as a critical intermediate in organic synthesis and enzymatic studies, particularly in the production of pharmaceuticals and non-proteinogenic amino acids. Its hydration state and stereochemical properties influence its reactivity and biological relevance, making it a focal point in β-hydroxy-α-amino acid chemistry.
The aldol condensation represents a fundamental approach for synthesizing DL-3-phenylserine hydrate, involving the formation of carbon-carbon bonds between glycine and benzaldehyde derivatives. This methodology exploits the nucleophilic character of activated glycine species and the electrophilic nature of aromatic aldehydes [1].
Mechanistic Framework
The aldol condensation mechanism for phenylserine synthesis follows a well-established pathway involving carbanion-like nucleophile attack on carbonyl centers [2]. The reaction proceeds through formation of an enolate intermediate from glycine, which subsequently attacks the benzaldehyde carbonyl group. Under basic conditions, the enolate formation is followed by nucleophilic addition to the aldehyde, yielding the β-hydroxy-α-amino acid product [3].
Artificial Enzyme Systems
Supramolecular assemblies formed with synthetic peptide lipids and hydrophobic vitamin B6 derivatives have demonstrated remarkable effectiveness in catalyzing phenylserine synthesis. These artificial enzyme systems achieve stereoselective synthesis with diastereomeric ratios highly dependent on vesicular catalyst size and phase properties [4]. The aldolation of glycine with benzaldehyde catalyzed by these systems yields β-phenylserine under mild aqueous conditions, with the reaction proceeding at physiological temperatures.
Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 70°C | 40% yield achieved [5] |
pH | 8.0 | Maximizes enolate formation |
Glycine:Benzaldehyde Ratio | 10:1 | Drives equilibrium forward [3] |
Reaction Time | 20-60 minutes | Balances conversion and selectivity |
The synthetic reaction rate for phenylserine formation is approximately 70-fold lower than the corresponding cleavage reaction, indicating thermodynamic challenges in the forward direction [3]. This kinetic limitation necessitates careful optimization of reaction conditions to achieve acceptable yields.
Transition Metal Catalysis
Advanced catalyst systems have emerged as powerful tools for phenylserine synthesis, with particular emphasis on developing environmentally benign processes. The use of molecular sieve catalysts has shown promise in related amino acid synthesis, demonstrating the potential for heterogeneous catalysis in phenylserine production [6].
Lewis Acid Catalysis
Lewis acid catalysts facilitate the aldol condensation by activating the carbonyl group of benzaldehyde through coordination, thereby increasing its electrophilicity. This activation enables the reaction to proceed under milder conditions while maintaining high stereoselectivity. The choice of Lewis acid significantly influences both the reaction rate and the diastereomeric ratio of the products.
Organocatalytic Approaches
Organocatalysts offer sustainable alternatives to traditional metal-based systems, providing excellent enantioselectivity and operational simplicity. These catalysts function through hydrogen bonding and electrostatic interactions, creating well-defined transition states that favor specific stereoisomers [7].
Catalyst Type | Selectivity (ee %) | Yield (%) | Reaction Time |
---|---|---|---|
Transition Metal | 85-95 | 65-80 | 2-4 hours |
Lewis Acid | 90-98 | 70-85 | 1-3 hours |
Organocatalyst | 95-99 | 60-75 | 4-8 hours |
Solvent-Free Conditions
The development of solvent-free synthetic protocols represents a significant advancement in green chemistry applications for phenylserine synthesis. Deep eutectic solvents (DES) have emerged as particularly attractive alternatives, offering reduced environmental impact while maintaining high catalytic efficiency [8].
Ionic Liquid Systems
Surface-active ionic liquids derived from L-phenylalanine have demonstrated exceptional properties for amino acid synthesis, including significantly lower critical micelle concentration values compared to conventional surfactants [9]. These systems provide unique microenvironments that enhance reaction selectivity and reduce waste generation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates while maintaining mild conditions, reducing energy consumption and reaction times. This technology has proven particularly effective for phenylserine synthesis, achieving comparable yields to conventional heating methods in significantly shorter timeframes.
Environmental Impact Assessment
Method | E-Factor | Atom Economy (%) | Energy Consumption | Waste Generation |
---|---|---|---|---|
Conventional | 15-25 | 65-75 | High | Significant |
Solvent-Free | 5-12 | 85-95 | Medium | Minimal |
Ionic Liquid | 8-15 | 80-90 | Low | Low |
Microwave | 6-10 | 90-95 | Very Low | Minimal |
Phenylserine Aldolase Systems
Phenylserine aldolase from Pseudomonas putida 24-1 represents a highly specialized enzyme for phenylserine metabolism, exhibiting remarkable specificity for L-threo-3-phenylserine with a Km value of 1.3 mM [10]. This enzyme operates through a pyridoxal 5'-phosphate (PLP)-dependent mechanism, forming external aldimine intermediates with substrate amino groups.
The enzyme demonstrates exceptional stereoselectivity, distinguishing between threo and erythro forms of phenylserine. The catalytic mechanism involves formation of a PLP-substrate imine complex, followed by retro-aldol cleavage to generate benzaldehyde and a glycyl-quinonoid intermediate [10]. This quinonoid species subsequently undergoes protonation and hydrolysis to yield glycine and regenerate the enzyme-PLP complex.
Kinetic Parameters and Optimization
Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Cofactor Requirements |
---|---|---|---|---|---|
P. putida 24-1 | 1.3 | 300 | 8.5 | 30 | PLP (0.7 mol/subunit) |
P. syringae NK-15 | 4.6 | 150 | 8.0 | 40 | PLP |
Thermotoga maritima | 22.0 | 45.99 | 7.5 | 80 | PLP + THF |
The enzyme exhibits substrate specificity for various β-hydroxy-α-amino acids, including L-threonine (Km = 29 mM) and L-allo-threonine (Km = 22 mM) [10]. This broad substrate tolerance enables the enzyme to catalyze synthesis of diverse phenylserine derivatives.
Structural Insights
X-ray crystallographic studies have revealed that phenylserine aldolase exists as a hexamer with subunit molecular mass of 38 kDa [10]. The enzyme contains characteristic PLP-binding domains and exhibits absorption maxima at 280 nm and 420 nm, consistent with internal aldimine formation between PLP and an active site lysine residue (K213) [10].
L-Threonine Transaldolase Mechanisms
L-threonine transaldolase enzymes offer unique advantages for phenylserine synthesis by catalyzing transaldolation reactions that replace the threonine side chain with alternative aldehydes [11]. This approach circumvents the thermodynamic limitations of traditional aldol condensation by maintaining approximately net-thermoneutral reaction conditions.
The transaldolase mechanism involves initial formation of a glycyl-quinonoid intermediate through retro-aldol cleavage of L-threonine, followed by condensation with benzaldehyde to form the desired phenylserine product [12]. This process eliminates the need for high glycine concentrations and provides superior diastereoselectivity.
Multi-Enzyme Cascade Systems
Advanced cascade systems incorporating multiple enzymes have demonstrated remarkable efficiency in phenylserine synthesis. A representative four-enzyme cascade comprising L-threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase achieved 57.1% conversion with 95.3% diastereomeric excess [11].
Cascade Component | Function | Contribution to Yield |
---|---|---|
L-Threonine Transaldolase | Primary synthesis | 40-60% |
Carboxylic Acid Reductase | Aldehyde generation | 15-25% |
Alcohol Dehydrogenase | Acetaldehyde removal | 10-20% |
Glucose Dehydrogenase | Cofactor regeneration | 5-15% |
Optimization Strategies
The optimization of transaldolase-based synthesis requires careful balancing of enzyme loadings, substrate concentrations, and reaction conditions. Lower enzyme loadings (0.2 U/mL) favor threo-isomer formation with diastereomeric excess values of 88.2%, while higher loadings lead to reduced selectivity [11].
Protein Engineering Approaches
Directed evolution and rational design strategies have yielded significant improvements in enzyme performance for phenylserine synthesis. Error-prone PCR combined with site-directed mutagenesis has produced variants with enhanced activity, such as the I18T mutant of L-phenylserine aldolase showing 1.4-fold increased activity [13].
Substrate Engineering
Protection strategies for reactive substrates have expanded the scope of enzymatic phenylserine synthesis. Protected 4-hydroxybenzaldehyde derivatives enable synthesis of β-hydroxytyrosine analogs, with pivaloyl protection yielding 25% conversion and trifluoromethylsulfonyl protection achieving 22% yield [12].
Cofactor Optimization
The optimization of cofactor concentrations significantly impacts enzymatic efficiency. PLP concentrations of 50-100 μM provide optimal activity, while addition of reducing agents such as β-mercaptoethanol increases specific activity by 4-15 fold for various substrates [14].
Cofactor | Optimal Concentration | Activity Enhancement |
---|---|---|
PLP | 50-100 μM | Baseline activity |
β-Mercaptoethanol | 100 mM | 4-15 fold increase |
THF | 2 mM | 2-5 fold increase |
Metal ions (Mg²⁺, Mn²⁺) | 1-5 mM | 1.5-3 fold increase |
Continuous Flow Processing
Continuous flow microreactors represent the current state-of-the-art for scalable phenylserine production, offering precise control over reaction conditions and enhanced mass transfer characteristics [15]. Packed-bed microreactors utilizing immobilized threonine aldolase have demonstrated stable operation for extended periods while maintaining high product quality.
Immobilization Strategies
Enzyme immobilization on Eupergit supports has proven highly effective for continuous phenylserine synthesis. Both direct and indirect immobilization methods have been optimized, with direct methods requiring careful optimization of incubation time to maximize enzyme loading [15].
Immobilization Method | Enzyme Loading (mg/g support) | Activity Retention (%) | Stability (hours) |
---|---|---|---|
Direct Covalent | 15-25 | 80-90 | 240-360 |
Indirect Covalent | 20-35 | 85-95 | 300-480 |
Encapsulation | 10-20 | 70-85 | 180-300 |
Process Intensification
Slug-flow conditions have demonstrated superior performance compared to conventional packed-bed configurations, achieving improved yields through enhanced mixing and reduced residence time distribution [15]. The productivity of microreactor systems can be scaled through parallelization, with calculations indicating feasibility for commercial production scales.
Economic Considerations
The economic viability of scalable phenylserine production depends on multiple factors including enzyme costs, substrate prices, and downstream processing requirements. Cascade systems utilizing inexpensive starting materials such as benzoic acid offer potential cost advantages over traditional routes using benzaldehyde [11].
Production Scale | Cost per kg | Primary Cost Drivers | Economic Viability |
---|---|---|---|
Laboratory (g) | $5,000-10,000 | Enzyme, PLP cofactor | Research only |
Pilot (kg) | $1,000-2,500 | Substrate, utilities | Feasible |
Commercial (tonnes) | $200-500 | Raw materials, labor | Competitive |